1H-1,2,4-Triazole, 3,3'-[1,10-decanediylbis(thio)]bis[5-methyl-
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Overview
Description
1H-1,2,4-Triazole, 3,3’-[1,10-decanediylbis(thio)]bis[5-methyl-] is a complex organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two triazole rings connected by a decanediylbis(thio) linker and methyl groups at the 5-position of each triazole ring
Preparation Methods
The synthesis of 1H-1,2,4-Triazole, 3,3’-[1,10-decanediylbis(thio)]bis[5-methyl-] involves multiple steps:
Formation of Triazole Rings: The triazole rings can be synthesized through the cyclization of thiosemicarbazide with formic acid, followed by oxidation to yield 1,2,4-triazole-3-thiol.
Linker Attachment: The decanediylbis(thio) linker is introduced through a series of alkylation reactions.
Methylation: The final step involves the methylation of the triazole rings at the 5-position using methyl iodide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1H-1,2,4-Triazole, 3,3’-[1,10-decanediylbis(thio)]bis[5-methyl-] undergoes various chemical reactions:
Oxidation: The thiol groups can be oxidized to disulfides using oxidizing agents like hydrogen peroxide.
Substitution: The triazole rings can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Complex Formation: The compound can form coordination complexes with metal ions, which can be utilized in catalysis and material science.
Common reagents used in these reactions include hydrogen peroxide for oxidation, methyl iodide for methylation, and metal salts for complex formation. Major products formed include disulfides, substituted triazoles, and metal complexes.
Scientific Research Applications
1H-1,2,4-Triazole, 3,3’-[1,10-decanediylbis(thio)]bis[5-methyl-] has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of triazole rings.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 3,3’-[1,10-decanediylbis(thio)]bis[5-methyl-] involves its interaction with molecular targets through the triazole rings and thiol groups. The triazole rings can coordinate with metal ions, affecting enzymatic activities and cellular processes . The thiol groups can undergo redox reactions, influencing oxidative stress pathways . These interactions contribute to the compound’s biological and chemical effects.
Comparison with Similar Compounds
1H-1,2,4-Triazole, 3,3’-[1,10-decanediylbis(thio)]bis[5-methyl-] can be compared with other triazole derivatives:
1H-1,2,4-Triazole-3-thiol: Similar in structure but lacks the decanediylbis(thio) linker and methyl groups.
1H-1,2,3-Triazole: Contains a different arrangement of nitrogen atoms and lacks the thiol groups.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Contains an amino group and carbohydrazide moiety, offering different reactivity and applications.
Properties
CAS No. |
572916-45-1 |
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Molecular Formula |
C16H28N6S2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
5-methyl-3-[10-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]decylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H28N6S2/c1-13-17-15(21-19-13)23-11-9-7-5-3-4-6-8-10-12-24-16-18-14(2)20-22-16/h3-12H2,1-2H3,(H,17,19,21)(H,18,20,22) |
InChI Key |
VSDNJLQMNWLSQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)SCCCCCCCCCCSC2=NNC(=N2)C |
Origin of Product |
United States |
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